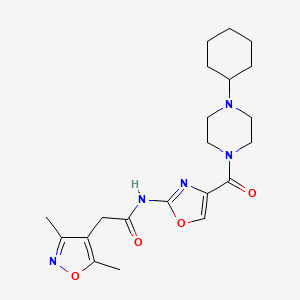
3,5-Dihydrazinyl-6-methyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazine derivatives are a class of heterocyclic compounds. They are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These methods often involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The structure of triazine derivatives is a six-membered ring, with three carbon atoms replaced by nitrogen atoms . The position of nitrogen atoms can differentiate them as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazine derivative would depend on its exact molecular structure. In general, triazine derivatives are known for their high heat of formation, high nitrogen content, and high chemical stability .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazine ring systems has been achieved through reactions involving 6-Methyl-3-(l-methylhydrazino)-5-oxo-4-triphenylphosphoranylideneamino-4,5-dihydro[1,2,4]triazine. This process enables the preparation of structurally complex and novel heterocyclic compounds (Molina et al., 1988).
Antimicrobial Applications
Derivatives of 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated good or moderate activities against various microorganisms, showcasing the potential for these derivatives in developing new antimicrobial agents (Bektaş et al., 2007; Chaudhari et al., 2007).
Heterocyclic Chemistry and Novel Derivatives
Novel bisaryl hydrazino-s-triazine derivatives have been prepared, characterized, and evaluated for microbial activity against gram-positive and gram-negative bacteria. These studies contribute to the understanding of heterocyclic chemistry and the potential for new bioactive compounds (Chaudhari et al., 2007).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a starting material. These procedures highlight the versatility of 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine derivatives in synthesizing complex heterocyclic structures (Vahedi et al., 2010).
Divergent Synthesis Techniques
Techniques for divergent synthesis of 1,2,4-triazines have been explored, enabling the creation of compounds with varying substitution patterns. These methods offer pathways for generating diverse molecular libraries from a common intermediate, demonstrating the compound's utility in synthetic organic chemistry (Meng et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-hydrazinyl-6-methyl-1,2,4-triazin-5-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N7/c1-2-3(8-5)7-4(9-6)11-10-2/h5-6H2,1H3,(H2,7,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMZBJSRBWDKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)NN)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydrazinyl-6-methyl-1,2,4-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)
![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)



![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)



![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)